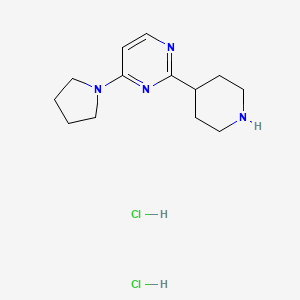
2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride” is a chemical compound with the molecular formula C13H22Cl2N4. It has a molecular weight of 305.25 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride” is 1S/C13H20N4.2ClH/c1-2-10-17(9-1)12-5-8-15-13(16-12)11-3-6-14-7-4-11;;/h5,8,11,14H,1-4,6-7,9-10H2;2*1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride” include a molecular weight of 305.25 . The compound is a salt . Unfortunately, specific information such as boiling point and storage conditions are not available .
Applications De Recherche Scientifique
Corrosion Inhibition
One of the significant applications of piperidine derivatives, including compounds structurally related to "2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride," is in corrosion inhibition. Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of three piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. The study suggests these compounds' effectiveness in protecting metallic surfaces against corrosion, highlighting their potential in materials science and engineering (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Antimicrobial Agents
Piperidine derivatives also show promise as antimicrobial agents. Imran et al. (2016) prepared and evaluated some 2-piperidinomethylamino-4-(7-H/substitutedcoumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines for their antimicrobial efficacy. The study revealed that these compounds possess significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial therapies (Imran, Alam, & Abida, 2016).
Medicinal Chemistry
In medicinal chemistry, the structural features of "2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride" and its analogs facilitate the synthesis of compounds with notable biological activities. For example, Lan et al. (2014) reported on the synthesis and evaluation of novel sigma-1 receptor antagonists based on the pyrimidine scaffold for treating neuropathic pain. The study identifies derivatives with high affinity and selectivity for the sigma-1 receptor, offering a potential therapeutic avenue for neuropathic pain management (Lan, Chen, Cao, Zhang, Wang, Xu, Qiu, Zhang, Liu, Liu, & Zhang, 2014).
Synthetic Methodologies
The compound and its related derivatives serve as key intermediates in synthesizing complex molecular architectures. Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, emphasizing its importance in medicinal chemistry for producing large quantities efficiently (Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil, & Kostuk, 2011).
Propriétés
IUPAC Name |
2-piperidin-4-yl-4-pyrrolidin-1-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4.2ClH/c1-2-10-17(9-1)12-5-8-15-13(16-12)11-3-6-14-7-4-11;;/h5,8,11,14H,1-4,6-7,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMSTQDDRAQBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)C3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)-4-(pyrrolidin-1-yl)pyrimidine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2666071.png)
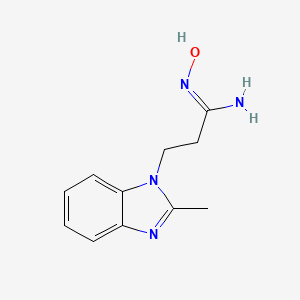
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2666073.png)
![Pyrazin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2666074.png)
![1-Azaspiro[4.4]non-3-ene](/img/structure/B2666076.png)
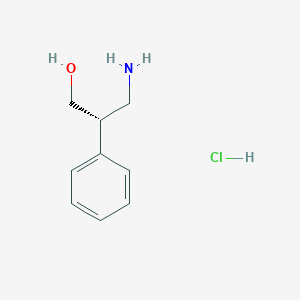
![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)
![N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2666082.png)
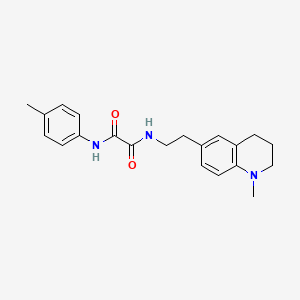
![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)
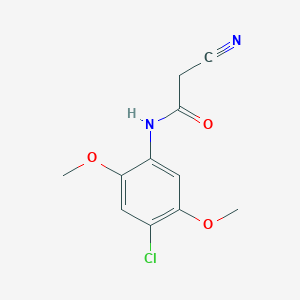
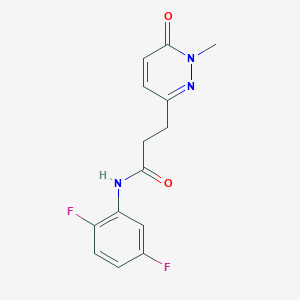
![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)
![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)